Proteolytic Stability via N-Methylation
The N-methylation inherent to (R)-2-(methylamino)-4-phenylbutanoic acid provides a quantifiable advantage in proteolytic stability over non-methylated analogs. In model peptide systems, N-methylation has been shown to increase the half-life against protease degradation by threefold [1]. In other optimized systems, multi-site N-methylation achieved a 50- to 140-fold increase in half-life compared to the non-methylated parent sequence [2]. This effect is a class-level property that differentiates this compound from its non-methylated comparator, 2-amino-4-phenylbutanoic acid (homophenylalanine), which lacks this protective feature.
| Evidence Dimension | Proteolytic half-life |
|---|---|
| Target Compound Data | N-methylated peptide half-life is 3-fold higher than non-methylated [1]; up to 140-fold higher in optimized systems [2]. |
| Comparator Or Baseline | Non-methylated peptide (e.g., containing standard L-homophenylalanine) |
| Quantified Difference | 3-fold to 140-fold increase in half-life |
| Conditions | In vitro protease assays with model peptides [1]; serum and intestinal preparations [2] |
Why This Matters
For procurement, this translates to a building block that directly enables the design of long-acting peptide therapeutics, a critical advantage over non-methylated analogs.
- [1] Chem Commun (Camb). 2018 Aug 23;54(69):9631-9634. Tuning of Protease Resistance in Oligopeptides through N-Alkylation. PMC6141190. View Source
- [2] ScienceOpen. Improvement of enzymatic stability and intestinal permeability of deuterohemin-peptide conjugates by specific multi-site N-methylation. 2012. View Source
